molecular formula C7H11BrN2O4 B043376 (RS)-AMPA hydrobromide CAS No. 171259-81-7

(RS)-AMPA hydrobromide

Cat. No. B043376
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (RS)-AMPA analogs, such as (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, involves a detailed chemical process starting from 5-cyclopropyl-3-hydroxyisoxazole, which is then converted through a series of steps including ring opening, bromination, acetamidomalonate substitution, and deprotection to yield the desired compound. This synthesis showcases the compound's potential as a specific AMPA receptor agonist with equipotent activity to AMPA itself (Skjaerbaek et al., 1995).

Molecular Structure Analysis

The molecular structure of (RS)-AMPA hydrobromide and its analogs has been studied through various methods, including NMR and X-ray crystallography. These studies help in understanding the conformational requirements for the dimer-to-tetramer transition during the maturation of AMPA receptors, providing insights into the receptor-active conformations and the stereochemistry involved in receptor interaction (Nakagawa, 2010).

Chemical Reactions and Properties

Chemical reactions involving (RS)-AMPA hydrobromide often focus on the compound's interaction with various chemical agents and conditions that lead to the synthesis of analogs with different properties. These studies highlight the compound's versatility and the potential for creating derivatives with varying affinity and selectivity toward AMPA receptors (Madsen et al., 1996).

Physical Properties Analysis

The physical properties of (RS)-AMPA hydrobromide, such as solubility, melting point, and stability, are crucial for its handling and application in various experimental settings. Understanding these properties is essential for its use in research focused on AMPA receptors and their role in synaptic transmission.

Chemical Properties Analysis

The chemical properties of (RS)-AMPA hydrobromide, including its reactivity, functional groups, and interaction with other chemical compounds, are vital for its biological activity and efficacy as an AMPA receptor agonist. Studies have explored its potency, selectivity, and mechanism of action at the receptor level, providing valuable information for the development of novel therapeutics targeting glutamate receptors (Shepherd et al., 2002).

Scientific Research Applications

  • AMPA Receptor Agonist : (RS)-AMPA hydrobromide acts as a specific agonist for AMPA receptors. It shows comparable in vitro activity to AMPA, making it a potent tool for studying excitatory neurotransmission in the brain (Skjaerbaek et al., 1995).

  • Subunit Assembly and Synaptic Transmission : Studies using techniques like single particle EM and X-ray crystallography have provided insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors (AMPA-Rs), which play critical roles in synaptic transmission and plasticity (Nakagawa, 2010).

  • Neurotoxicity and Neuroprotective Studies : Research has also focused on the neurotoxic effects of AMPA, such as inducing seizures and other physiological changes in animal models (Turski et al., 1981). Conversely, certain studies have investigated compounds that protect against AMPA-induced neurotoxicity (Kiagiadaki & Thermos, 2008).

  • Synaptic Regulation and Cognitive Functions : The recycling of AMPA-Rs is crucial for synaptic regulation and is involved in higher cognitive functions like learning and memory (Moretto & Passafaro, 2018).

  • Glutamate Receptor Studies : (RS)-AMPA hydrobromide is an agonist at central glutamic acid receptors. It has been used to study the binding and activity of these receptors, which are fundamental in the central nervous system (Lauridsen et al., 1985).

properties

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHVIUZGLGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017723
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-AMPA hydrobromide

CAS RN

171259-81-7
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Zavvari, SMM Mousavi, M Ejlali, S Barfi… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
AMPA receptors, consisting of glutamate receptor type1 (GluR1) subunit are involved in the pathophysiology of some neurological disorders. In this study, the role of the GluR1 subunit …
Number of citations: 9 www.ncbi.nlm.nih.gov
P Wasling, J Strandberg, E Hanse - PloS one, 2012 - journals.plos.org
Agonist-induced internalization of transmembrane receptors is a widespread biological phenomenon that also may serve as a mechanism for synaptic plasticity. Here we show that the …
Number of citations: 16 journals.plos.org
JJ Lynch III, EW Shek, V Castagné, SW Mittelstadt - Brain research bulletin, 2010 - Elsevier
The metabolic-related hormone, leptin has been suggested for clinical use as an anticonvulsant based upon data generated from in vitro and in vivo non-human studies. However, a …
Number of citations: 31 www.sciencedirect.com
J Dai, C Patzke, K Liakath-Ali, E Seigneur, TC Südhof - Nature, 2021 - nature.com
… Puffing applications of 50 μM AMPA (RS AMPA hydrobromide (Tocris), in the presence of 50 μM picrotoxin, 50 μM D-APV (Tocris) and 0.5 μM TTX), 50 μM NMDA (Tocris) (in the …
Number of citations: 36 www.nature.com
S Chanda, S Marro, M Wernig… - Proceedings of the …, 2013 - National Acad Sciences
… Puff application of 50 µM AMPA (RS AMPA hydrobromide; Tocris) was performed for 100 ms using a Picospritzer III (Parker Instrumentation). …
Number of citations: 74 www.pnas.org
J Dai, J Aoto, TC Südhof - Neuron, 2019 - cell.com
AMPA- and NMDA-type glutamate receptors mediate distinct postsynaptic signals that differ characteristically among synapses. How postsynaptic AMPA- and NMDA-receptor levels are …
Number of citations: 104 www.cell.com
C Borba, MJ Kourakis, S Schwennicke… - Frontiers in Neural …, 2021 - frontiersin.org
Visual processing transforms the complexities of the visual world into useful information. Ciona, an invertebrate chordate and close relative of the vertebrates, has one of the simplest …
Number of citations: 4 www.frontiersin.org
SR Burlingham, NF Wong, L Peterkin, L Lubow… - Nature …, 2022 - nature.com
A vital question in neuroscience is how neurons align their postsynaptic structures with presynaptic release sites. Although synaptic adhesion proteins are known to contribute in this …
Number of citations: 4 www.nature.com
LL Mariani, S Longueville, JA Girault, D Herve… - Neurobiology of …, 2019 - Elsevier
Parkinson's disease (PD) is characterized by severe locomotor deficits due to the disappearance of dopamine (DA) from the dorsal striatum. The development of PD symptoms and …
Number of citations: 15 www.sciencedirect.com
S Saxena, F Roselli, K Singh, K Leptien, JP Julien… - Neuron, 2013 - cell.com
Delaying clinical disease onset would greatly reduce neurodegenerative disease burden, but the mechanisms influencing early preclinical progression are poorly understood. Here, we …
Number of citations: 279 www.cell.com

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